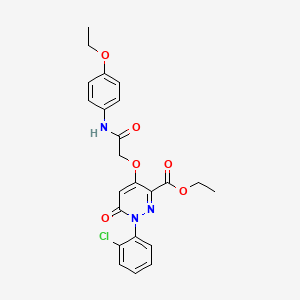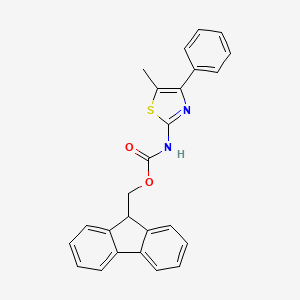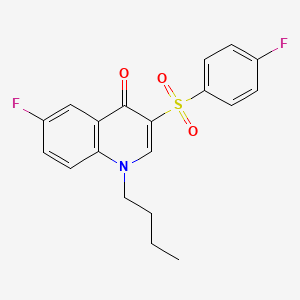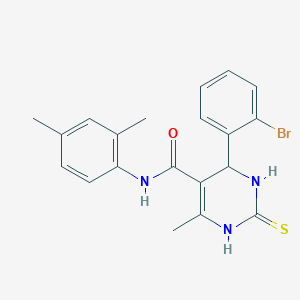![molecular formula C19H14N8OS B2461982 2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1903605-22-0](/img/structure/B2461982.png)
2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Shneine et al. synthesized a compound that has a synthetic root of isonicotinohydrazide . Another study reported a one-pot multicomponent synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of methylene linker between triazole and aryl substituent increased toxicity against human cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the 1H-NMR spectrum of related compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promise as an anticancer agent . Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further optimization and targeted delivery strategies could enhance its efficacy in cancer therapy .
Antimicrobial Properties
The compound exhibits antibacterial and antifungal activities. It has been tested against strains of Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations (MICs) indicate potential use as an antimicrobial agent .
Analgesic and Anti-Inflammatory Effects
Preliminary studies suggest that this compound possesses analgesic properties, making it relevant for pain management. Additionally, it shows anti-inflammatory effects, which could be valuable in treating inflammatory conditions .
Antioxidant Potential
The compound’s structure suggests it may act as an antioxidant , protecting cells from oxidative stress. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors Some derivatives of this compound exhibit inhibition of carbonic anhydrase enzymes. These enzymes play a role in various physiological processes, including pH regulation and ion transport . b. Cholinesterase Inhibitors Cholinesterase inhibitors are relevant in neurodegenerative diseases like Alzheimer’s. The compound’s potential in this area warrants exploration . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is involved in bone health and other metabolic processes. Inhibition by this compound could have therapeutic implications . d. Anti-Lipase Activity Lipase inhibitors are relevant for weight management and lipid metabolism. The compound’s effects on lipase activity merit further investigation . e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer treatment. The compound’s potential as an aromatase inhibitor is an exciting avenue for research .
Antiviral Properties
While not extensively studied, the compound’s structure suggests it might have antiviral activity. Researchers could explore its effects against specific viruses, such as influenza or herpesviruses .
Antitubercular Agents
Given the global burden of tuberculosis, compounds with antitubercular activity are crucial. The compound’s potential as an antitubercular agent should be investigated further .
Orientations Futures
Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . This could lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Propriétés
IUPAC Name |
2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8OS/c28-19(16-10-21-27(25-16)14-4-2-1-3-5-14)20-11-18-23-22-17-7-6-15(24-26(17)18)13-8-9-29-12-13/h1-10,12H,11H2,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQLJTITLDRJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)


![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)



![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)
